molecular formula C6H12N2O3 B1587853 D-alanyl-D-alanine CAS No. 923-16-0

D-alanyl-D-alanine

Cat. No.: B1587853
CAS No.: 923-16-0
M. Wt: 160.17 g/mol
InChI Key: DEFJQIDDEAULHB-QWWZWVQMSA-N
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Description

D-alanyl-D-alanine is a dipeptide consisting of two D-alanine molecules. It plays a crucial role in the biosynthesis of bacterial cell walls, particularly in the formation of peptidoglycan, which provides structural integrity to bacterial cells. This compound is a key target for antibiotics, such as penicillin, which inhibit its function to combat bacterial infections .

Mechanism of Action

D-alanyl-D-alanine ligase supplies a substrate of this compound for peptidoglycan crosslinking by catalyzing the dimerization of two D-alanines . This is achieved primarily through binding to the this compound terminus of the lipid II bacterial cell-wall precursor, preventing cross-linking of the peptidoglycan layer .

Safety and Hazards

D-alanyl-D-alanine should be handled with care. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use. Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

D-alanyl-D-alanine ligase is an effective target for drug development to combat against Mycobacterium tuberculosis (Mtb), which threatens human health globally . The overexpression of ald, dal, and ddl genes amplified the production of lichenysin, pulcherrimin, and nattokinase . This work delineated the importance of the L/D-alanine and this compound synthesis to the cell growth and the high production of bio-products, and provided an effective strategy for producing bio-products .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-alanyl-D-alanine can be synthesized through enzymatic reactions involving D-alanine ligase. This enzyme catalyzes the ATP-driven ligation of two D-alanine molecules to form the dipeptide . The reaction conditions typically involve the presence of ATP, D-alanine, and the enzyme D-alanine ligase.

Industrial Production Methods: Industrial production of this compound often employs recombinant DNA technology to express D-alanine ligase in microbial hosts such as Escherichia coli. The recombinant bacteria are cultured under optimized conditions to produce the enzyme, which is then used to catalyze the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: D-alanyl-D-alanine primarily undergoes enzymatic reactions, particularly those involved in peptidoglycan biosynthesis. The key reaction is the cleavage of the this compound bond by DD-transpeptidase, which facilitates the crosslinking of peptidoglycan strands .

Common Reagents and Conditions: The enzymatic reactions involving this compound typically require the presence of ATP and specific enzymes such as D-alanine ligase and DD-transpeptidase. The reactions are carried out under physiological conditions, often in a buffered aqueous solution .

Major Products: The primary product of the enzymatic cleavage of this compound is D-alanine. This reaction is crucial for the formation of crosslinked peptidoglycan, which is essential for bacterial cell wall integrity .

Properties

IUPAC Name

(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJQIDDEAULHB-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016947
Record name D-Alanyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Alanyl-D-alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

923-16-0
Record name D-Alanyl-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Alanyl-D-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Alanyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-ALANYL-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BVK9QMW8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Alanyl-D-alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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